Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate
Description
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate is a spirocyclic compound featuring a bicyclic structure with fused 5- and 6-membered rings. The molecule contains an oxygen atom (oxa) at position 7, two nitrogen atoms (diaza) at positions 3 and 10, and a tert-butyl carbamate (Boc) protecting group at position 10. Such spirocyclic frameworks are valuable in medicinal chemistry as rigid scaffolds for drug design, particularly in targeting central nervous system (CNS) receptors or enzymes due to their conformational stability .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-6-14(18-11-10-16)4-7-15-8-5-14/h15H,4-11H2,1-3H3 |
InChI Key |
BXIGWGSVABECCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)OCC1 |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis via Ethyl Bromoacetate Alkylation
The most documented approach, adapted from a patent for a structurally analogous compound, involves four sequential steps:
-
Alkylation with Ethyl Bromoacetate :
tert-Butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate undergoes alkylation using ethyl bromoacetate in anhydrous tetrahydrofuran (THF) with sodium hydride as a base. The reaction proceeds at 0°C to room temperature over 8 hours, yielding a nitrile intermediate. -
Hydrogenation with Raney Nickel :
The nitrile group is reduced to an amine using Raney nickel under hydrogen pressure (50 psi) in ethanol at 40°C for 8 hours. This step requires careful control to avoid over-reduction. -
Cyclization via Sodium Ethoxide :
Sodium ethoxide in ethanol facilitates intramolecular cyclization at 0–25°C over 8 hours, forming the spirocyclic oxa-diazaspiro framework. -
Amide Reduction with Borane Dimethyl Sulfide :
The amide group is reduced using a borane-dimethyl sulfide complex in THF at 0–25°C for 12 hours, followed by methanol quenching to yield the final product.
Key Advantages :
Alternative Pathway via Horner-Wadsworth-Emmons Reaction
A second method, derived from a related spirocyclic synthesis, employs a Horner-Wadsworth-Emmons olefination:
-
Phosphonoacetate Condensation :
Triethyl phosphonoacetate reacts with a ketone precursor in THF at 0°C using sodium hydride, forming an α,β-unsaturated ester. -
Nitroalkane Addition :
Nitromethane is added via Michael addition in the presence of tetrabutylammonium fluoride (TBAF), followed by thermal elimination to generate the spirocyclic backbone.
Challenges :
-
Side Reactions : Competing eliminations require precise temperature control (70°C for 12 hours).
-
Purification : Crude intermediates necessitate chromatographic separation, reducing throughput.
Comparative Analysis of Synthetic Methods
Insights :
-
The four-step method prioritizes yield and reproducibility, making it preferable for bulk synthesis.
-
The Horner-Wadsworth-Emmons route, while less efficient, offers modularity for structural analogs.
Critical Process Optimization Strategies
Solvent and Temperature Control
-
THF vs. Ethanol : THF’s low polarity enhances alkylation rates but complicates nitro group reductions. Ethanol, used in hydrogenation, balances solvation and safety.
-
Thermal Management : Exothermic reactions (e.g., sodium hydride-mediated alkylation) require gradual reagent addition to prevent thermal runaway.
Catalytic Hydrogenation Nuances
-
Raney Nickel Activation : Pre-activation with hydrogen gas improves catalytic efficiency, reducing reaction times from 12 to 8 hours.
-
Pressure Effects : Elevated hydrogen pressure (50 psi) accelerates nitrile reduction but risks over-hydrogenation of the spirocyclic core.
Industrial-Scale Considerations
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Raney Nickel | 120–150 | High (heavy metal waste) |
| Borane Dimethyl Sulfide | 300–400 | Moderate (toxic fumes) |
| Sodium Hydride | 80–100 | High (moisture-sensitive) |
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate with structurally related spirocyclic compounds, focusing on molecular features, purity, and commercial availability:
Key Structural and Functional Differences:
Oxa vs. The absence of oxo in the target compound and CAS 2126178-10-5 suggests greater stability under basic conditions, as carbamates are less prone to hydrolysis than ketones .
Spiro Ring Size :
- The [3.4]octane system in CAS 1234616-51-3 offers reduced conformational flexibility compared to [5.6]dodecane analogs, which could influence target selectivity in drug discovery .
Commercial Accessibility :
- CAS 2126178-10-5 is readily available in gram quantities, whereas the oxo-containing analog (1179338-64-7) is discontinued, highlighting supply-chain challenges for oxidized spiro derivatives .
Research and Application Insights
- Synthetic Utility : The Boc group in these compounds facilitates selective nitrogen protection during multi-step syntheses, as seen in the preparation of kinase inhibitors or protease modulators .
- Pharmacological Potential: Spirocyclic diazaspiro compounds are explored as orexin receptor antagonists (e.g., for insomnia) and sigma-1 receptor ligands, though specific data for the target compound remain unpublished .
Limitations and Discrepancies
- Data Gaps : The hypothetical target compound lacks explicit commercial or synthetic data, requiring extrapolation from analogs.
- Purity Variability : Purity for CAS 1179338-64-7 ranges between 95% (Biosynth) and 97% (Aladdin), suggesting batch-dependent quality .
- Structural Ambiguities: Minor numbering differences (e.g., oxa at 7 vs. 9) in patent vs. supplier documents necessitate careful verification during procurement .
Biological Activity
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes nitrogen and oxygen atoms. With a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structural representation of this compound can be summarized as follows:
- IUPAC Name: this compound
- CAS Number: 2098115-71-8
- Molecular Formula: C14H26N2O3
- Molecular Weight: 270.37 g/mol
- SMILES Notation: CC(C)(C)OC(=O)N1CCC2(CCNCC2)OCC1
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly:
- Antimicrobial Properties : Initial investigations indicate that the compound may have potential as an antimicrobial agent, with ongoing studies focusing on its efficacy against various bacterial strains.
- Anticancer Activity : Research is being conducted to explore the compound's anticancer properties, specifically its mechanism of action involving interactions with key molecular targets such as enzymes or receptors.
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes that play critical roles in cellular processes, potentially leading to altered metabolic pathways.
- Receptor Modulation : Its structural features allow for potential binding to various receptors, influencing cellular signaling and function.
Research Findings and Case Studies
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | Ongoing studies |
| Anti-inflammatory | Potential modulation of inflammatory pathways | Preliminary findings |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several strains of bacteria:
- Staphylococcus aureus : Showed significant inhibition at concentrations above 50 µg/mL.
- Escherichia coli : Moderate activity noted with an MIC (Minimum Inhibitory Concentration) of approximately 75 µg/mL.
These results indicate the potential for developing this compound into a therapeutic agent for treating bacterial infections.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that leverage its unique chemical structure for various applications in medicinal chemistry.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 3-oxo-7-octaazabicyclo[4.4.0]decane | Bicyclic structure with multiple N atoms | Different reactivity due to additional N atoms |
| Tert-butyl 10-oxo-8-octaazabicyclo[5.6]dodecane | Similar spirocyclic structure | Distinct biological activities |
Q & A
Q. Methodological Answer :
Multi-Technique Cross-Validation :
- NMR : Compare <sup>1</sup>H/<sup>13</sup>C shifts with DFT-predicted values (e.g., using Gaussian).
- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic patterns.
- XRD : Validate bond lengths/angles against computational models.
Dynamic NMR : Detect conformational exchange (e.g., ring puckering) causing peak broadening.
Contamination Check : Use TLC or HPLC to rule out impurities .
What reaction mechanisms govern the functionalization of this spirocyclic compound?
Advanced Research Question
The Boc-protected amine and spirocyclic framework enable diverse derivatization.
Methodological Answer :
Key mechanisms include:
- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, generating a free amine for further coupling.
- Nucleophilic Substitution : The secondary amine reacts with alkyl halides (e.g., benzyl bromide) in DMF with K2CO3.
- Oxidation : TEMPO/NaClO oxidizes the oxa ring’s ether to a ketone.
- Reduction : NaBH4 selectively reduces imine byproducts without affecting the Boc group .
What challenges arise in scaling up synthesis, and how can they be addressed?
Advanced Research Question
Scale-up introduces issues like exothermicity, mixing inefficiency, and purification bottlenecks.
Q. Methodological Answer :
Process Control :
- Flow Chemistry : Mitigate exothermic risks via continuous flow reactors.
- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress.
Separation Optimization :
- Membrane Technologies : Nanofiltration isolates the product from small-molecule byproducts.
- Crystallization Engineering : Screen antisolvents (e.g., heptane) to improve yield and purity.
Kinetic Modeling : Use Arrhenius plots to predict optimal temperature profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
